CYP2A6 Inhibition: 2,2,4-Trimethyl-2H-chromen-7-ol Exhibits Sub-Micromolar Affinity Compared to Weaker Coumarin Analogs
2,2,4-Trimethyl-2H-chromen-7-ol demonstrates competitive inhibition of human CYP2A6 with a reported Ki of 500 nM and IC50 of 1.4 µM in a baculovirus-infected insect cell system [1]. This potency differentiates it from structurally related but weaker CYP2A6 inhibitors, such as certain 7-hydroxycoumarin derivatives which exhibit IC50 values exceeding 25 µM under comparable conditions [2]. This ~18-fold difference in potency underscores the impact of the specific 2,2,4-trimethyl substitution pattern on CYP2A6 active site binding.
| Evidence Dimension | CYP2A6 enzyme inhibition potency |
|---|---|
| Target Compound Data | Ki = 500 nM; IC50 = 1.4 µM |
| Comparator Or Baseline | 7-hydroxycoumarin derivatives: IC50 = 25 µM (representative weaker analog) |
| Quantified Difference | ~18-fold lower IC50 for target compound |
| Conditions | Baculovirus-infected insect cell system expressing human CYP2A6; substrate: coumarin 7; 10-15 min preincubation |
Why This Matters
For researchers studying nicotine metabolism or CYP2A6-mediated drug interactions, this compound provides a mid-potency, well-characterized inhibitor, avoiding the confounding factors associated with weaker or promiscuous coumarin analogs.
- [1] BindingDB. BDBM50037719 (CHEMBL3358199): Ki = 500 nM, IC50 = 1.4 µM for human CYP2A6. Accessed 2026. View Source
- [2] BindingDB. BDBM50432673 (CHEMBL2347911): IC50 = 25 µM for human CYP2A6 using a 7-hydroxycoumarin derivative. Accessed 2026. View Source
